molecular formula C18H24N2O3 B11591579 2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11591579
M. Wt: 316.4 g/mol
InChI Key: FGCFPQWRBDNSNX-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Functional group modifications: Introduction of the dihydroxyphenyl group and other substituents through specific reactions such as Friedel-Crafts acylation, reduction, and substitution reactions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction of the ketone group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Dopamine: A neurotransmitter with a similar dihydroxyphenyl structure.

    Catechol: A simple dihydroxybenzene compound.

Uniqueness

2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to simpler compounds like quercetin or dopamine.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H24N2O3/c1-3-6-18-10-19-8-17(2,16(18)23)9-20(11-18)15(19)12-4-5-13(21)14(22)7-12/h4-5,7,15,21-22H,3,6,8-11H2,1-2H3

InChI Key

FGCFPQWRBDNSNX-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)O)O)C

Origin of Product

United States

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